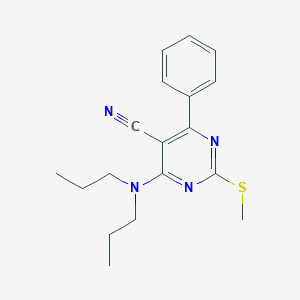
3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a triazine ring and an amino group, making it a potential candidate for various applications.
Mécanisme D'action
The mechanism of action of 3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and replication, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, it has been shown to possess antiviral activity against HIV-1 and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one in lab experiments is its potential as a new drug candidate. Its antitumor, antiviral, and antimicrobial activity make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the study of 3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, research on the synthesis of new derivatives of this compound may lead to the discovery of new compounds with improved properties.
Méthodes De Synthèse
The synthesis of 3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one involves the reaction between 6-methyl-1,3,5-triazine-2,4-diamine and butyl glycidyl ether in the presence of a base. The reaction proceeds through the opening of the epoxide ring of butyl glycidyl ether and the subsequent nucleophilic attack of the amino group of 6-methyl-1,3,5-triazine-2,4-diamine. The resulting product is then isolated and purified by recrystallization.
Applications De Recherche Scientifique
3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antitumor, antiviral, and antimicrobial activity, making it a promising candidate for the development of new drugs. Additionally, it has been used as a ligand in coordination chemistry and as a building block for the synthesis of other compounds.
Propriétés
Formule moléculaire |
C11H20N4O2 |
|---|---|
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
3-(3-butoxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H20N4O2/c1-3-4-7-17-8-5-6-12-11-13-10(16)9(2)14-15-11/h3-8H2,1-2H3,(H2,12,13,15,16) |
Clé InChI |
QLCIFSKRIPWBIH-UHFFFAOYSA-N |
SMILES isomérique |
CCCCOCCCNC1=NC(=O)C(=NN1)C |
SMILES |
CCCCOCCCNC1=NC(=O)C(=NN1)C |
SMILES canonique |
CCCCOCCCNC1=NC(=O)C(=NN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253911.png)
![8-(4-tert-butylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253913.png)
![6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253914.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B253919.png)
![N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253922.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B253924.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B253926.png)
![2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253927.png)
![N-butan-2-yl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253928.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253929.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B253930.png)